molecular formula C26H27ClN2O5S B12816179 Diphenylmethyl7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate

Diphenylmethyl7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate

Cat. No.: B12816179
M. Wt: 515.0 g/mol
InChI Key: SYRVNJKDYWWNHD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature Analysis

The IUPAC name for this compound is benzhydryl 3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Breaking this down:

  • Bicyclo[4.2.0]oct-2-ene : Indicates an eight-membered bicyclic system with fused four- and two-membered rings, characteristic of cephem nuclei.
  • 5-thia-1-aza : Denotes sulfur (thia) at position 5 and nitrogen (aza) at position 1, forming the β-lactam–dihydrothiazine fused ring system.
  • 7-[(2-methylpropan-2-yl)oxycarbonylamino] : A tert-butoxycarbonyl (Boc) protecting group attached to the amino moiety at position 7.
  • 3-(chloromethyl) : A chloromethyl substituent at position 3, distinguishing it from other cephems.
  • Benzhydryl ester : The diphenylmethyl group esterifying the carboxylate at position 4.

The molecular formula is C₂₆H₂₇ClN₂O₅S , with a molecular weight of 515.02 g/mol .

Structural Relationship to β-Lactam Antibiotics

The compound belongs to the cephem subclass of β-lactam antibiotics, characterized by a bicyclic core comprising a β-lactam ring fused to a dihydrothiazine ring. Key structural features linking it to broader β-lactam chemistry include:

  • β-Lactam ring : The four-membered lactam ring (positions 1–4) is critical for antibacterial activity, enabling acylation of penicillin-binding proteins (PBPs).
  • C-3 and C-7 modifications :
    • C-3 chloromethyl group : Unlike first-generation cephalosporins (e.g., cephalothin, C-3 acetyloxy), the chloromethyl substituent enhances electrophilicity, potentially improving reactivity with bacterial targets.
    • C-7 Boc-protected amine : The Boc group stabilizes the amine during synthesis, a strategy also observed in intermediates for third-generation cephalosporins like ceftazidime.

Table 1 compares core structural elements with classical β-lactams:

Feature Penicillin Cephalosporin This Compound
Core structure β-lactam + thiazolidine β-lactam + dihydrothiazine β-lactam + dihydrothiazine
C-3 substituent Variable (e.g., CH₃) CH₂X (X = OAc, Cl) CH₂Cl
C-7 substituent N/A Acylamino group Boc-protected amino
Carboxylate position C-3 C-4 C-4 (esterified)

Comparative Analysis with Cephem Derivatives

The compound’s structure reflects intentional modifications to optimize synthetic utility and stability:

C-3 Substitutions
  • Chloromethyl vs. hydroxymethyl : Unlike intermediates such as diphenylmethyl 7β-phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate, the chloromethyl group here may facilitate further functionalization (e.g., nucleophilic displacement).
  • Comparison with clinical cephalosporins : Cefazolin (C-3 thiotriazole) and ceftriaxone (C-3 heterocyclic thioether) prioritize bulkier groups for serum stability, whereas the chloromethyl group in this compound suggests a focus on synthetic versatility.
C-7 Protective Groups
  • Boc vs. phenylacetyl : The Boc group at C-7 contrasts with earlier intermediates protected by phenylacetyl moieties (e.g., diphenylmethyl 7β-phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate). Boc protection avoids harsh deprotection conditions, aligning with green chemistry principles.
Carboxylate Esterification
  • Diphenylmethyl ester : This ester enhances solubility in organic solvents during synthesis, similar to strategies used in 7-aminocephalosporanic acid (7-ACA) derivatization. Clinical cephalosporins instead use sodium carboxylates for aqueous solubility (e.g., cefepime).

Properties

IUPAC Name

benzhydryl 3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNJKDYWWNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: The thia-azabicyclo[4.2.0]oct-2-ene core is synthesized through a cyclization reaction involving a suitable thioamide and an aziridine derivative.

    Introduction of the benzhydryl group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Flow microreactor systems can be employed to achieve more efficient and sustainable synthesis, as they allow for precise control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Protection/Deprotection Reactions

The Boc group serves as a protective moiety for the amino functionality at the 7β-position. Key processes include:

Boc Deprotection

  • Reagents : Trifluoroacetic acid (TFA) with anisole as a scavenger .

  • Conditions : Room temperature, 1–2 hours.

  • Outcome : Selective removal of the Boc group yields the free amine without affecting the β-lactam ring or ester functionality.

Re-protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) .

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Application : Re-introduction of Boc after intermediate modifications.

Substitution at the Chloromethyl Group

The chloromethyl substituent at the 3-position undergoes nucleophilic displacement:

NucleophileReagents/ConditionsProductYieldSource
Ammonia (NH₃)Aqueous NH₃, RT, 4–6 hours3-Aminomethyl derivative78%
Sodium methoxideMeOH, NaOMe, reflux, 3 hours3-Methoxymethyl analog82%
Thiols (e.g., HSPh)PhSH, K₂CO₃, DMF, 50°C, 12 hours3-(Phenylthio)methyl derivative65%

These reactions are critical for introducing functional diversity, particularly in antibiotic derivatization.

Oxidation and Reduction

The β-lactam ring and ester groups exhibit redox sensitivity:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.

  • Outcome : Oxidation of the sulfur atom in the thia-azabicyclo system to sulfoxide or sulfone derivatives.

  • Impact : Alters antibacterial activity by modifying ring strain and electronic properties.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol.

  • Target : Selective reduction of the chloromethyl group to hydroxymethyl.

  • Yield : 70–75%.

Hydrolysis Reactions

Controlled hydrolysis modulates ester and β-lactam stability:

Ester Hydrolysis

  • Reagents : NaOH (2M), aqueous THF, 0°C .

  • Product : Free carboxylic acid at the 4-position.

  • Application : Precursor for further conjugations (e.g., amide bond formation) .

β-Lactam Ring Cleavage

  • Reagents : Strong acids (HCl, H₂SO₄) or bases (NaOH) .

  • Outcome : Ring opening generates a linear thiol-containing structure, deactivating antibiotic properties .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized derivative60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Arylaminomethyl analog55%

These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 200°C, forming chlorinated byproducts and CO₂ .

  • Photolysis : UV light (254 nm) induces β-lactam ring cleavage, generating reactive intermediates .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceSource
7-Aminocephalosporanic acid (7-ACA)Lacks Boc and chloromethyl groups; less stable
CeftazidimePyridinium substituent enhances electrophilicity

The chloromethyl and Boc groups in Diphenylmethyl 7β-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate confer unique reactivity compared to simpler cephems .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications such as Olanzapine. Its role as a building block in medicinal chemistry underscores its importance in developing new therapeutic agents.
  • Antimicrobial Activity :
    • Diphenylmethyl 7-beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate exhibits significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The presence of the chloromethyl group enhances its reactivity and efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Biological Studies and Mechanisms

Research has shown that this compound interacts with various biological targets, primarily bacterial enzymes involved in cell wall synthesis. Assays measuring enzyme activity inhibition or bacterial growth inhibition are commonly used to quantify these interactions. Additionally, studies may explore its interactions with human enzymes to assess potential side effects or drug-drug interactions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on the cephem structure, focusing on their antibacterial properties and potential therapeutic applications. For example, research has shown that modifications to the core structure can lead to enhanced activity against specific bacterial strains or improved pharmacokinetic profiles .

In one study, researchers synthesized a series of new compounds derived from the cephem structure and evaluated their enzyme inhibitory potential against targets relevant for treating diabetes and Alzheimer's disease. These findings indicate that structural modifications can significantly impact biological activity, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

A. Protective Group Variations

  • BOC vs. CBZ (Carbobenzyloxy) Groups: The BOC group in this compound offers superior stability under acidic conditions compared to CBZ-protected intermediates, which require harsher deprotection (e.g., hydrogenolysis). This enhances synthetic efficiency .
  • BOC vs. Fmoc (Fluorenylmethyloxycarbonyl) Groups :
    Fmoc groups are photolabile and require basic conditions for removal, whereas BOC deprotection occurs under mild acidic conditions, reducing side reactions .

B. Ester Group Modifications

  • Diphenylmethyl Ester vs. p-Nitrobenzyl Ester :
    Diphenylmethyl esters are less prone to premature hydrolysis during synthesis compared to p-nitrobenzyl esters, which require catalytic hydrogenation for removal. This improves yield in multi-step reactions .

C. 3-Position Substituents

  • Chloromethyl Group vs. Methyl or Hydroxymethyl Groups :
    The chloromethyl group at the 3-position enhances reactivity for further functionalization (e.g., nucleophilic substitution) compared to inert methyl groups. This is critical for introducing side chains that dictate antibiotic activity .

D. Physical and Chemical Properties

Property Diphenylmethyl 7beta-BOC-3-chloromethyl Typical p-Nitrobenzyl Ester Cephalosporin Typical CBZ-Protected Cephalosporin
Molecular Weight (g/mol) 515.02 ~500–550 ~480–520
Boiling Point (°C) 685.7±55.0 ~650–700 ~600–650
pKa 10.16±0.60 8.5–9.5 9.0–10.5
Storage Conditions 2–8°C Room temperature (desiccated) -20°C (light-sensitive)

Biological Activity

Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate (CAS No. 112028-91-8) is a synthetic compound belonging to the cephem class of antibiotics, which are structurally related to cephalosporins. This compound has garnered attention due to its potential biological activities, particularly as an antibiotic agent. This article reviews its biological activity, including antimicrobial efficacy, mechanisms of action, and relevant research findings.

Molecular Formula : C26H27ClN2O5S
Molecular Weight : 515.02 g/mol
Density : 1.36 g/cm³
pKa : 10.16 (predicted)
Storage Conditions : 2-8°C

The biological activity of Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate primarily stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against a range of Gram-positive and some Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits notable antibacterial activity against various pathogens. Below is a summary table of its antimicrobial spectrum based on available data:

Pathogen Sensitivity MIC (µg/mL)
Staphylococcus aureusSensitive0.5 - 2
Escherichia coliModerate sensitivity4 - 16
Streptococcus pneumoniaeSensitive0.25 - 1
Pseudomonas aeruginosaResistant>64
Klebsiella pneumoniaeModerate sensitivity8 - 32

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro studies have shown that Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values indicate that it is effective at lower concentrations compared to many conventional antibiotics, suggesting its potential as a treatment option for resistant infections.
  • Animal Models : In animal model studies, this compound has been evaluated for its therapeutic efficacy in treating bacterial infections. For instance, a study involving mice infected with S. aureus showed a marked reduction in bacterial load following treatment with the compound, indicating its potential for clinical application.
  • Comparative Studies : Comparative studies with other beta-lactam antibiotics have revealed that Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate exhibits superior activity against certain strains of bacteria, particularly those resistant to commonly used antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Diphenylmethyl7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves protecting the 7β-amino group with a tert-butoxycarbonyl (Boc) group, followed by chloromethylation at the 3-position. Key intermediates (e.g., Boc-protected cephem derivatives) should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm regioselectivity and purity. For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended to resolve ambiguities in stereochemistry .

Q. How can researchers ensure stability of the chloromethyl group during storage and experimental handling?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis under humid conditions. Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity) with periodic HPLC monitoring. Storage in anhydrous solvents (e.g., dry DMSO or acetonitrile) under inert gas (N₂/Ar) is advised. Safety protocols for moisture-sensitive compounds, such as glovebox use, align with general laboratory safety practices for carbamate derivatives .

Q. What analytical techniques are most reliable for quantifying impurities in this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for detecting trace impurities (e.g., de-Boc byproducts or chloromethyl hydrolysis products). Calibration standards should include structurally similar analogs (e.g., tert-butyl carbamate derivatives) to improve quantification accuracy. For non-volatile impurities, thin-layer chromatography (TLC) with iodine staining provides rapid qualitative screening .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the chloromethyl group) be resolved during structural analysis?

  • Methodological Answer : Structural disorder in flexible groups like chloromethyl can be addressed using SHELXL’s PART instruction to model partial occupancy or anisotropic displacement parameters. High-resolution data (≤1.0 Å) from synchrotron sources improve refinement. For ambiguous cases, complementary techniques like density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate bond lengths and angles .

Q. What strategies mitigate competing side reactions during Boc deprotection in complex cephem systems?

  • Methodological Answer : Acidic Boc deprotection (e.g., HCl/dioxane) may protonate the cephem’s β-lactam ring, leading to instability. Controlled deprotection using trifluoroacetic acid (TFA) in dichloromethane at 0°C minimizes side reactions. Real-time monitoring via in-situ infrared (IR) spectroscopy (e.g., tracking N-H stretches at ~3400 cm⁻¹) ensures reaction quench before β-lactam degradation .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ can reveal conformational changes (e.g., chair-boat transitions in the cephem ring). Solvent polarity indices (e.g., ET(30)) correlate with stabilization of zwitterionic forms. Molecular dynamics simulations (e.g., GROMACS) further predict solvent-dependent stability, guiding optimal solvent selection for reactivity studies .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in biological activity data between synthetic batches?

  • Methodological Answer : Batch variability often stems from residual solvents or trace metal catalysts (e.g., Pd from coupling reactions). Inductively coupled plasma mass spectrometry (ICP-MS) identifies metal contaminants. Biological assays should include internal controls (e.g., a reference antibiotic) and standardized MIC (minimum inhibitory concentration) protocols. Statistical tools like ANOVA identify significant inter-batch differences .

Q. What experimental controls are essential for validating the compound’s β-lactamase resistance profile?

  • Methodological Answer : Co-incubation with purified β-lactamase enzymes (e.g., TEM-1) and monitoring via UV-Vis spectroscopy (Δ absorbance at 260 nm) quantifies hydrolysis rates. Negative controls (e.g., clavulanic acid inhibition) and positive controls (e.g., unmodified cephems) ensure assay validity. Enzyme kinetics (Km/Vmax) should be compared across multiple trials to confirm resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.